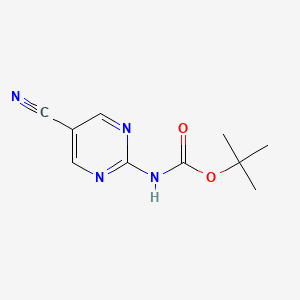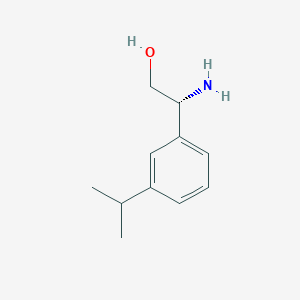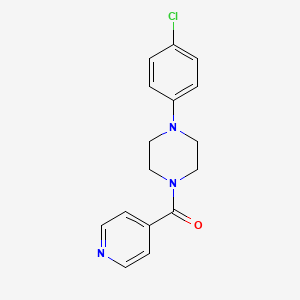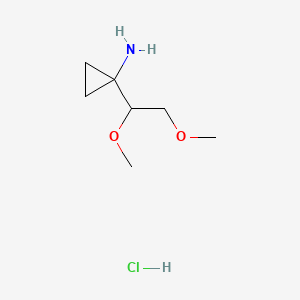
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid is a chemical compound that features a tetrahydrothiophene ring with a sulfone group and a butanoic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid typically involves the introduction of the sulfone group into the tetrahydrothiophene ring followed by the attachment of the butanoic acid side chain. Specific synthetic routes and reaction conditions can vary, but common methods include:
Oxidation of Tetrahydrothiophene: The tetrahydrothiophene ring is oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation and alkylation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur, potentially modifying the sulfone group or other parts of the molecule.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: Investigated for its effects on biological systems, including its potential as a modulator of specific biochemical pathways.
Medicine: Explored for its therapeutic potential, particularly in the context of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an activator or inhibitor of certain enzymes or receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid
- 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H16O4S |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
2-(1,1-dioxothiolan-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H16O4S/c1-6(2)8(9(10)11)7-3-4-14(12,13)5-7/h6-8H,3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
XAYHBFIUUGHRNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1CCS(=O)(=O)C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13560174.png)

![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)










